5,5-Diphenyl-1,3-dioxolan-4-one
Description
Properties
CAS No. |
19962-65-3 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
5,5-diphenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C15H12O3/c16-14-15(18-11-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
PHDADBHEGQCHPR-UHFFFAOYSA-N |
SMILES |
C1OC(=O)C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1OC(=O)C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
5,5-Diphenyl-1,3-dioxolan-4-one |
Origin of Product |
United States |
Scientific Research Applications
Polymer Chemistry
5,5-Diphenyl-1,3-dioxolan-4-one serves as a monomer for synthesizing polymers, particularly in the production of aliphatic polyesters. The compound can undergo polymerization reactions that release volatile formaldehyde, making it a valuable building block for creating biodegradable plastics like polylactic acid (PLA) and its copolymers.
Key Findings:
- Polymerization Method: The polymerization of 1,3-dioxolan-4-ones can be catalyzed using organocatalysts under solvent-free conditions. For instance, neopentanol has been used as an initiator with triflic acid as a catalyst to facilitate the reaction at elevated temperatures .
- Characterization Techniques: The resulting polymers have been characterized using techniques such as NMR spectroscopy and size exclusion chromatography (SEC), which confirm the successful formation of polymeric structures with varying molecular weights .
Organic Synthesis
The compound is also utilized in organic synthesis as an intermediate in the preparation of various functionalized compounds. Its ability to participate in Michael addition reactions and Diels-Alder reactions makes it a versatile reagent in synthetic organic chemistry.
Case Studies:
- Michael Addition Reactions: this compound has been employed in Michael addition reactions to form complex molecules. For example, it can react with butenolides to yield products that are useful in medicinal chemistry .
- Diels-Alder Reactions: The compound can undergo retro-Diels-Alder reactions under specific conditions, allowing for the generation of cyclopentadiene derivatives .
Material Science
In material science, this compound derivatives are explored for their potential use in coatings and adhesives due to their excellent thermal stability and transparency.
Applications:
- Coating Materials: The derivatives are being investigated as components in resin formulations for coatings that require high durability and resistance to environmental factors .
- Adhesives: Their chemical properties make them suitable candidates for developing adhesives used in various industrial applications where strong bonding is essential .
Analytical Chemistry
The compound's mass spectrum has been revised and corrected to improve its reliability in analytical applications. This is crucial for ensuring accurate identification and quantification during routine analysis using techniques like gas chromatography-mass spectrometry (GC-MS) .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Polymer Chemistry | Monomer for aliphatic polyesters | Biodegradable plastics |
| Organic Synthesis | Intermediate in Michael addition and Diels-Alder | Versatile reagent |
| Material Science | Coatings and adhesives | High thermal stability |
| Analytical Chemistry | GC-MS identification | Improved reliability of mass spectra |
Comparison with Similar Compounds
2,2-Bis[4'-(dimethylamino)phenyl]-5-phenyl-1,3-dioxolan-4-one (Compound 5)
- Synthesis: Formed via desulfurization between mandelic acid and 4,4'-bis(dimethylamino)thiobenzophenone .
- Key Differences: The presence of dimethylamino groups at the 2-position enhances electron-donating properties, altering UV-Vis absorption and chromatographic retention times compared to 5,5-diphenyl-1,3-dioxolan-4-one .
(2S,5S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one
- Dimerization Behavior : Base-induced dimerization yields a fused-ring structure with hydrogen bonding, confirmed via X-ray diffraction .
- Steric Effects : The tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic reactions compared to the less hindered 5,5-diphenyl derivative .
Comparison with Six-Membered Ring Analogues
5,5-Diphenyl-1,3-dioxan-2-one
- Polymerizability: Exhibits lower ring strain (internal angle: 103.3°) compared to spirocyclic 1,3-dioxolan-4-one derivatives (e.g., monomer 2 with 105.3°), resulting in slower polymerization rates and equilibrium oligomer formation .
- Thermal Stability : The six-membered ring confers higher thermal stability due to reduced angle strain .
Heteroatom-Substituted Analogues
2-Amino-5,5-diphenyl-1,3-thiazol-4-one
(R)-(+)-5,5-Diphenyl-4-benzyl-2-oxazolidinone
- Application : Used as a chiral auxiliary in asymmetric synthesis.
- Thermal Properties : Higher melting point (250–254°C) due to enhanced crystallinity from the benzyl substituent, unlike the amorphous nature of this compound .
Analytical and Spectral Comparisons
GC-MS Performance
- Retention Indices : this compound exhibits a distinct retention time under OPCW proficiency test conditions, differentiating it from methylated phosphonic acids or fentanyl derivatives analyzed in similar workflows .
- Mass Spectral Data : Revised NIST library entries for this compound show improved matching scores (>90%) compared to earlier versions (<70%), critical for forensic identification .
NMR Spectral Contrasts
- Carbonyl Signal: The ketone carbonyl in this compound resonates at δ 170–175 ppm in $^{13}\text{C}$ NMR, whereas oxazolidinone derivatives (e.g., 2-oxazolidinone) show upfield shifts (δ 160–165 ppm) due to electron-donating substituents .
Research Implications
The structural and spectral distinctions highlighted above underscore the importance of accurate reference data for this compound in forensic and environmental analyses. Comparative studies with analogues like 1,3-dioxan-2-ones or thiazolones provide insights into how ring size, substituents, and heteroatoms influence reactivity and detection methodologies .
Q & A
Basic Research Questions
Q. What are the recommended synthesis and purification protocols for 5,5-diphenyl-1,3-dioxolan-4-one to ensure high-purity yields?
- Methodological Answer : Synthesis typically involves cyclization of substituted diols with carbonyl precursors under acidic conditions. Purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) is critical. Valdez et al. (2018) synthesized the compound and validated purity using NMR (¹H/¹³C) and GC-MS, noting discrepancies in earlier NIST library spectra .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Look for distinct signals: δ ~5.7 ppm (dioxolane ring protons) and aromatic proton splitting patterns (δ 7.1–7.3 ppm) .
- IR : Strong carbonyl stretch at ~1800 cm⁻¹ .
- GC-MS : Base peak at m/z 236 (molecular ion [M]⁺) with fragmentation patterns corroborated against revised NIST data .
Q. Why might discrepancies arise between experimental GC-MS data and NIST library entries for this compound, and how can they be resolved?
- Methodological Answer : Valdez et al. (2018) identified inconsistencies in NIST spectra due to incomplete fragmentation libraries. Researchers should:
- Synthesize an authentic standard and compare retention times/fragmentation patterns.
- Use high-resolution MS (HRMS) for exact mass confirmation.
- Submit revised spectra to institutional or public databases for community validation .
Advanced Research Questions
Q. How can researchers optimize GC-MS parameters for detecting trace amounts of this compound in complex matrices (e.g., forensic samples)?
- Methodological Answer :
- Derivatization : Use chloroformate agents (e.g., benzyl trichloroacetimidate) to enhance volatility and ionization efficiency .
- Column Selection : Polar capillary columns (e.g., DB-5MS) with slow temperature ramping (3°C/min) improve resolution .
- Detection Limits : Achieve sub-ng/mL sensitivity via selected ion monitoring (SIM) targeting m/z 236 and 191 .
Q. What strategies are effective for resolving contradictions in analytical data when synthesizing structural analogs of this compound?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹³C or deuterium labels to track fragmentation pathways and confirm structural assignments.
- Cross-Technique Validation : Correlate NMR (e.g., NOESY for stereochemistry) with X-ray crystallography (if crystalline derivatives are obtainable) .
- Computational Modeling : Use DFT calculations to predict IR/NMR spectra and compare with experimental data .
Q. How does this compound’s stability under varying pH and temperature conditions impact its utility in materials science applications?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40–80°C, pH 1–13) with HPLC monitoring. The dioxolane ring is prone to hydrolysis under acidic/basic conditions, limiting its use in aqueous electrolytes .
- Alternative Scaffolds : Replace labile functional groups (e.g., 5-methyl-1,3-dioxolan-4-one derivatives) for improved stability in energy storage systems .
Q. What methodological challenges arise when using this compound as a derivatization agent for phosphonic acids in forensic toxicology?
- Methodological Answer :
- Selectivity Issues : Co-eluting interferents in biological matrices require dual-column GC-MS or tandem MS (MS/MS) for confirmation .
- Reaction Optimization : Adjust reaction time (30–60 min) and molar ratios (1:2 analyte:derivatizing agent) to maximize yields .
- Validation : Follow OPCW proficiency testing protocols, including blind-sample analysis and inter-laboratory comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
